5-Bromothiophene-2-sulfonyl chloride
Overview
Description
5-Bromothiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C4H2BrClO2S2 and a molecular weight of 261.54 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position of the thiophene ring . It is typically a pale cream to yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-bromothiophene. One common method is the reaction of 5-bromothiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position . The reaction is usually carried out under controlled conditions to prevent over-sulfonylation and to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions or in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
5-Bromothiophene-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromothiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Comparison with Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
1-Benzothiophene-3-sulfonyl chloride: Contains a benzene ring fused to the thiophene ring.
Pyridine-3-sulfonyl chloride: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 5-Bromothiophene-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the thiophene ring.
Properties
IUPAC Name |
5-bromothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBIEOLAFYDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370040 | |
Record name | 5-Bromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-46-1 | |
Record name | 5-Bromo-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55854-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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